(5-Bromo-4-phenylpyridin-3-yl)methanol
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Overview
Description
(5-Bromo-4-phenylpyridin-3-yl)methanol is an organic compound with the molecular formula C₁₂H₁₀BrNO. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a phenyl group at the 4-position, along with a methanol group at the 3-position.
Preparation Methods
The synthesis of (5-Bromo-4-phenylpyridin-3-yl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
(5-Bromo-4-phenylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Bromo-4-phenylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (5-Bromo-4-phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to these targets, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
(5-Bromo-4-phenylpyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-Chloro-4-phenylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of a phenyl group.
(5-Bromo-4-phenylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
677702-11-3 |
---|---|
Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
(5-bromo-4-phenylpyridin-3-yl)methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-14-6-10(8-15)12(11)9-4-2-1-3-5-9/h1-7,15H,8H2 |
InChI Key |
QEWDJADYEVCKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2CO)Br |
Origin of Product |
United States |
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